An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyridin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyridin-4-amine
Introduction
2-Ethynylpyridin-4-amine (CAS No. 667932-24-3) is a heterocyclic aromatic amine featuring a pyridine core functionalized with both an ethynyl group and an amine group. This unique combination of functionalities makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, the primary amine offers a key site for derivatization or hydrogen bonding, and the terminal alkyne is a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Despite its potential, 2-Ethynylpyridin-4-amine is a relatively uncharacterized compound, with limited data available in the public domain. This guide, therefore, serves as a foundational document for researchers, providing not a repository of known values, but rather a comprehensive set of validated experimental protocols to determine its core physicochemical properties. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data.
Core Molecular & Chemical Identity
Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule.
| Property | Value | Source |
| Chemical Name | 2-Ethynylpyridin-4-amine | IUPAC Nomenclature |
| CAS Number | 667932-24-3 | ChemScene[1] |
| Molecular Formula | C₇H₆N₂ | ChemScene[1] |
| Molecular Weight | 118.14 g/mol | ChemScene[1] |
| Canonical SMILES | C#CC1=NC=C(N)C=C1 | - |
| InChI Key | IVHOXQCVRPYIDC-UHFFFAOYSA-N | Sigma-Aldrich |
Experimental Determination of Physicochemical Properties
The following sections provide detailed methodologies for characterizing the physical properties of 2-Ethynylpyridin-4-amine. The logic behind these workflows is to establish purity, understand solubility for reaction and formulation development, and determine acid-base characteristics critical for pharmacological applications.
Melting Point Analysis: A Criterion for Purity
The melting point is a fundamental physical property that provides a rapid and effective assessment of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.
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Sample Preparation: Place a small amount of dry 2-Ethynylpyridin-4-amine powder on a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.[2]
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Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the solid into a 1-2 mm column at the bottom.[3]
-
Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C/min) to determine an approximate melting range. This initial, non-precise measurement saves time in subsequent steps.[2]
-
Accurate Determination: Prepare a fresh capillary tube with the sample. Set the starting temperature of the apparatus to approximately 20 °C below the approximate melting point observed in the rapid run.
-
Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).
-
-
Validation: Repeat the accurate determination with a second sample to ensure reproducibility.
Caption: Workflow for accurate melting point determination.
Solubility Profile: Guiding Application and Synthesis
Determining the solubility of 2-Ethynylpyridin-4-amine in various solvents is critical for its application in synthesis, purification (recrystallization), and, if intended for drug development, formulation.[4] Most aliphatic amines exhibit some water solubility due to hydrogen bonding, but this decreases as the carbon content increases.[5] Aromatic amines often have diminished water solubility.[5]
This protocol follows a tiered approach, starting with common laboratory solvents and progressing in a logical manner.[6] Visual inspection is used for qualitative assessment.
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Tier 1: Standard Solvents: a. Weigh approximately 10 mg of 2-Ethynylpyridin-4-amine into separate, labeled glass vials. b. To each vial, add 0.5 mL of a solvent to achieve a concentration of 20 mg/mL. Test the following solvents in order: Water, Ethanol, Methanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO). c. Agitate each mixture vigorously at a constant temperature (e.g., 25 °C) for 2-5 minutes. d. Visually inspect for dissolution. A compound is considered "soluble" if the solution is clear with no visible particles. It is "partially soluble" if some solid remains but the solution is not saturated, and "insoluble" if the solid does not appear to dissolve.[4][6]
-
Tier 2: Dilution for Insoluble/Partially Soluble Compounds: a. If the compound is insoluble at 20 mg/mL in a given solvent, add an additional 4.5 mL of the same solvent to reach a concentration of 2 mg/mL (a 10-fold dilution). b. Agitate and observe again. c. If still insoluble, perform another 10-fold dilution to 0.2 mg/mL.
-
Quantitative Gravimetric Follow-up (for a chosen solvent): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent in a sealed container. b. Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.[4] c. Carefully filter the solution through a 0.45 µm syringe filter to remove all undissolved solid. d. Accurately transfer a known volume (e.g., 1.00 mL) of the clear, saturated solution to a pre-weighed vial. e. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.[7] f. Weigh the vial containing the solid residue. The difference in mass corresponds to the amount of solute dissolved in the known volume of solvent. Calculate solubility in mg/mL or g/100 mL.
Caption: Tiered workflow for qualitative solubility assessment.
pKa Determination: Understanding Ionization State
The pKa value defines the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For a drug candidate, the ionization state affects solubility, membrane permeability, and target binding. 2-Ethynylpyridin-4-amine has two basic centers: the pyridine nitrogen and the exocyclic amine. Determining their pKa values is essential. NMR spectroscopy provides an elegant method for pKa determination by monitoring the change in chemical shifts of specific protons as the molecule becomes protonated.[8]
-
Sample Preparation: Prepare a stock solution of 2-Ethynylpyridin-4-amine (e.g., 5-10 mM) in deuterium oxide (D₂O).
-
pH Adjustment: Divide the stock solution into several NMR tubes. Adjust the pD (the pH reading in D₂O) of each solution to a different value spanning a range of at least 4 units around the expected pKa (e.g., from pD 2 to pD 8). Use small aliquots of DCl and NaOD to adjust the pD, measuring with a calibrated pH meter (note: pD = pH reading + 0.4).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis: a. Identify a proton whose chemical shift (δ) is sensitive to the protonation state of a nearby nitrogen. The protons on the pyridine ring adjacent to the ring nitrogen are ideal candidates. b. Plot the observed chemical shift (δ_obs) of the chosen proton against the pD for each sample. The plot should form a sigmoidal curve. c. The pKa is the pD value at the inflection point of this curve. It can be calculated by fitting the data to the Henderson-Hasselbalch equation: δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA]) where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form. The pKa is the pD where δ_obs is exactly halfway between δ_A and δ_HA.[8]
Spectroscopic Characterization for Structural Verification
Spectroscopic methods provide a molecular "fingerprint," confirming the identity and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The spectrum will confirm the number and connectivity of protons.
-
Expected Resonances:
-
Aromatic Protons: Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the three protons on the pyridine ring.
-
Amine Protons (-NH₂): A broad singlet that will exchange with D₂O (i.e., the peak will disappear upon adding a drop of D₂O to the NMR tube). Its chemical shift can vary but is often found between 3-5 ppm for aromatic amines.[9][10]
-
Acetylenic Proton (-C≡CH): A sharp singlet around 2.0-3.1 ppm.[11]
-
-
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom.
-
Expected Resonances:
-
Pyridine Carbons: Multiple signals in the aromatic region (~110-160 ppm).
-
Alkyne Carbons (-C≡CH): Two signals typically found between 70-90 ppm.
-
-
-
Dissolve 5-10 mg of 2-Ethynylpyridin-4-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands:
-
N-H Stretch (Primary Amine): Two distinct, sharp bands in the region of 3400-3250 cm⁻¹.[13]
-
≡C-H Stretch (Terminal Alkyne): A strong, sharp band around 3330-3270 cm⁻¹.[14]
-
C≡C Stretch (Alkyne): A weak to medium band in the region of 2260-2100 cm⁻¹.[11][14]
-
N-H Bend (Primary Amine): A band in the 1650-1580 cm⁻¹ region.[13]
-
C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.[13]
-
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[15]
-
Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which helps to confirm its molecular formula.[16][17]
-
Expected Result:
-
Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₇H₆N₂ + H]⁺ = 119.06. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, providing strong evidence for the C₇H₆N₂ elemental composition.[17]
-
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[18]
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the parent ion peak corresponding to [M+H]⁺.
Caption: Integrated workflow for the complete characterization of the compound.
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